Structural Comparison: 8-(Difluoromethyl)-7H-purine Scaffold vs. 9-Alkylated Analogs
The target compound (CAS 2139677-45-3) possesses a free N7/N9 position on the purine core, which is a key structural differentiator from its N9-alkylated analogs. While compounds like 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine (CAS 1707585-92-9) are commercially available , the presence of the isobutyl group permanently alters the hydrogen-bonding capacity and the overall lipophilicity of the molecule. The unsubstituted 7H-purine of CAS 2139677-45-3 retains a more polar character and provides a reactive handle (N9) for further functionalization or for engaging in critical hydrogen-bonding interactions with biological targets, such as the hinge region of kinases [1].
| Evidence Dimension | Presence of N9 Substituent |
|---|---|
| Target Compound Data | No alkyl substituent at N7/N9 position (7H-purine) |
| Comparator Or Baseline | 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine (CAS 1707585-92-9) has an isobutyl group at N9 |
| Quantified Difference | N/A (Qualitative structural difference) |
| Conditions | Chemical structure comparison based on IUPAC nomenclature and reported physicochemical properties |
Why This Matters
For researchers, this difference dictates synthetic utility; CAS 2139677-45-3 is a more versatile intermediate for generating diverse N9-substituted libraries, whereas the pre-alkylated analog is a terminal compound for screening a single, specific chemical space.
- [1] J. Luo, & D. Zhang. (2025). Chinese Patent No. ZL202110829120.2. City University of Hong Kong. View Source
